molecular formula C12H13N3O B13124475 5-(Azetidin-3-yl)-3-(p-tolyl)-1,2,4-oxadiazole CAS No. 1248907-67-6

5-(Azetidin-3-yl)-3-(p-tolyl)-1,2,4-oxadiazole

Cat. No.: B13124475
CAS No.: 1248907-67-6
M. Wt: 215.25 g/mol
InChI Key: WBJIHLXAXRQBNQ-UHFFFAOYSA-N
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Description

5-(Azetidin-3-yl)-3-(p-tolyl)-1,2,4-oxadiazole is a heterocyclic compound that features an azetidine ring and an oxadiazole ring. Compounds containing these rings are often of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azetidin-3-yl)-3-(p-tolyl)-1,2,4-oxadiazole typically involves the formation of the oxadiazole ring followed by the introduction of the azetidine moiety. Common synthetic routes may include:

    Cyclization Reactions: Formation of the oxadiazole ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the azetidine ring via nucleophilic substitution.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the functional groups on the aromatic ring.

    Reduction: Reduction reactions could affect the oxadiazole ring or other functional groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions may occur, especially on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents, etc.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

5-(Azetidin-3-yl)-3-(p-tolyl)-1,2,4-oxadiazole may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or ligand in biological studies.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Use in the synthesis of materials or as a catalyst.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Molecular Targets: Interaction with enzymes, receptors, or other proteins.

    Pathways: Modulation of biochemical pathways, such as signaling cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole
  • 5-(Azetidin-3-yl)-3-(m-tolyl)-1,2,4-oxadiazole
  • 5-(Azetidin-3-yl)-3-(o-tolyl)-1,2,4-oxadiazole

Uniqueness

The uniqueness of 5-(Azetidin-3-yl)-3-(p-tolyl)-1,2,4-oxadiazole may lie in its specific substitution pattern, which could influence its reactivity and biological activity compared to similar compounds.

Properties

CAS No.

1248907-67-6

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

5-(azetidin-3-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C12H13N3O/c1-8-2-4-9(5-3-8)11-14-12(16-15-11)10-6-13-7-10/h2-5,10,13H,6-7H2,1H3

InChI Key

WBJIHLXAXRQBNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3CNC3

Origin of Product

United States

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